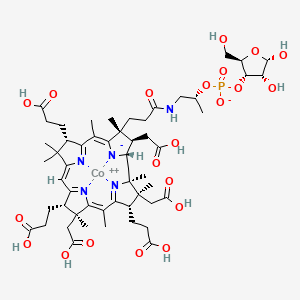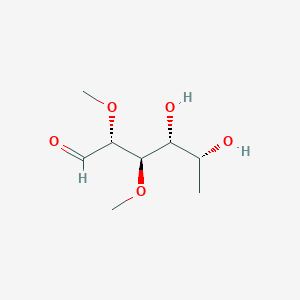
Mycinose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycinose is a deoxyallose derivative.
Wissenschaftliche Forschungsanwendungen
1. Biosynthetic Gene Cluster Organization for Mycinamicin
Mycinamicin, containing mycinose, is produced by Micromonospora griseorubida and exhibits strong antimicrobial activity against Gram-positive bacteria. The mycinamicin biosynthetic gene cluster, including 22 open reading frames (ORFs), has been identified, providing insights into the biosynthesis of mycinamicin II and its self-protection mechanisms. Central to this cluster is a polyketide synthase locus essential for the biosynthesis of mycinose (Anzai et al., 2003).
2. Multifunctional Cytochrome P450 MycG in Mycinamicin Hydroxylation and Epoxidation
The study of MycG, a multifunctional cytochrome P450 enzyme, reveals its role in the post-polyketide oxidative tailoring of mycinamicins. MycG catalyzes both hydroxylation and epoxidation reactions in the biosynthesis of mycinamicin II, with the methoxy groups of mycinose playing a crucial role in substrate recognition and differentiation (Li et al., 2012).
3. O-Methyltransferase Genes in Mycinamicin Biosynthesis
The role of mycE and mycF genes in the biosynthesis of mycinamicin in Micromonospora griseorubida has been explored. Disruption of these genes confirmed their involvement in the methylation process essential for the production of mycinamicin II, further emphasizing the importance of mycinose in the biosynthetic pathway (Tsukada et al., 2010).
Eigenschaften
Produktname |
Mycinose |
|---|---|
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-4,5-dihydroxy-2,3-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O5/c1-5(10)7(11)8(13-3)6(4-9)12-2/h4-8,10-11H,1-3H3/t5-,6+,7-,8+/m1/s1 |
InChI-Schlüssel |
QGQQTJFIYNGSEU-CWKFCGSDSA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@H]([C@H](C=O)OC)OC)O)O |
Kanonische SMILES |
CC(C(C(C(C=O)OC)OC)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



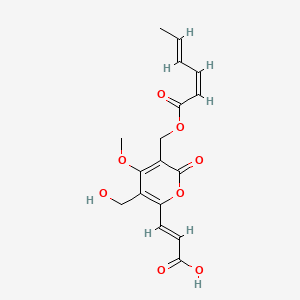
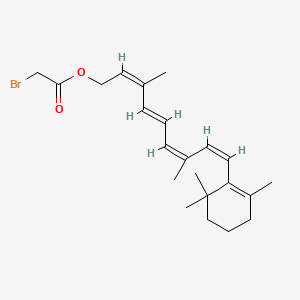
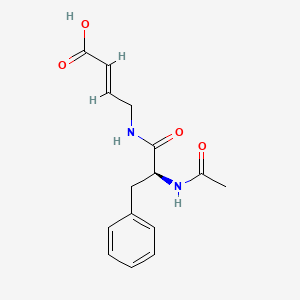
![(2S,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1239193.png)
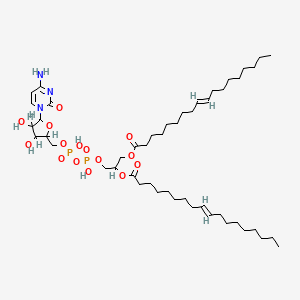
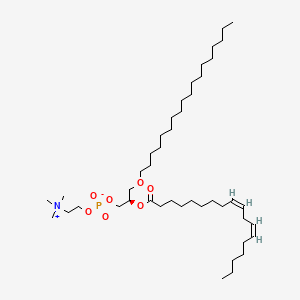
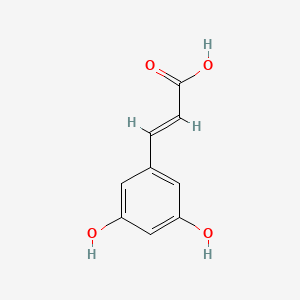
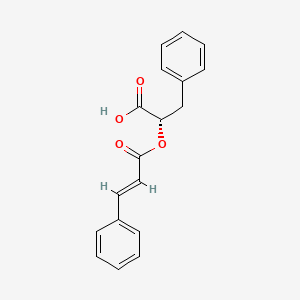
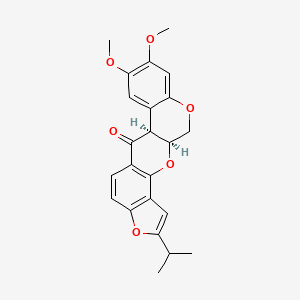
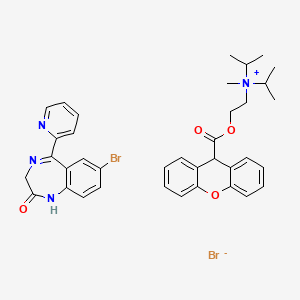
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)
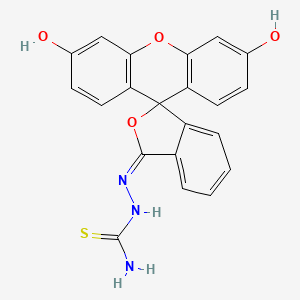
![6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B1239207.png)
